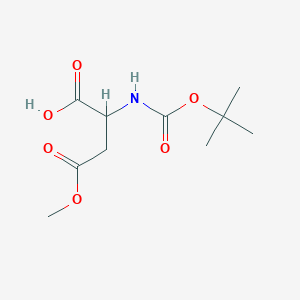

2-((tert-ブトキシカルボニル)アミノ)-4-メトキシ-4-オキソブタン酸

説明

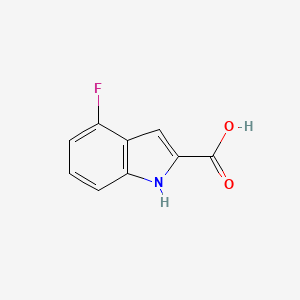

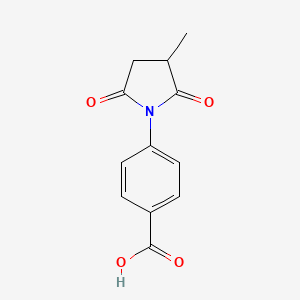

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that can be considered a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group and a methoxy substituent. The presence of the Boc group suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where such protected amino acids are valuable for peptide synthesis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic amino acid structures. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of the drug sitagliptin, begins with L-aspartic acid. This is selectively methylated, followed by Boc-protection, acylation, reduction, and oxidation, resulting in an overall yield of about 41% . This process highlights the complexity and multi-step nature of synthesizing Boc-protected amino acid derivatives.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid would include a Boc-protected amino group, a methoxy group, and a carboxylic acid function. The Boc group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under acidic conditions. The methoxy group could potentially influence the physical properties of the molecule, such as solubility and reactivity.

Chemical Reactions Analysis

Compounds with Boc-protected amino groups and methoxy substituents can undergo a variety of chemical reactions. For example, tert-butyl aminocarbonate, a related compound, can acylate amines in both organic and aqueous solutions . This reactivity is indicative of the potential transformations that 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid could undergo, such as acylation reactions to form amide bonds, which are fundamental in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid would be influenced by its functional groups. The Boc group would increase the steric bulk and hydrophobicity of the molecule, potentially affecting its solubility in water and organic solvents. The methoxy group could contribute to the overall stability of the compound and possibly affect its boiling point and melting point. The carboxylic acid group would impart acidic properties, making it capable of participating in reactions typical of carboxylic acids, such as esterification and amidation.

科学的研究の応用

ペプチド合成

この化合物は、ペプチド合成の分野で広く使用されています。tert-ブトキシカルボニル(Boc)基は、ペプチド合成中にアミノ酸の保護基として機能します。 これは、不要な副反応を防ぎ、ペプチド鎖に影響を与えることなく、穏やかな酸性条件下で除去することができます .

医薬品化学

医薬品化学では、この化合物は、潜在的な薬物候補となる可能性のある複雑な分子の合成に使用されます。 その保護されたアミノ基により、選択的な反応が可能になり、これは目的の分子構造を構築する上で重要です .

ジペプチド合成

2-((tert-ブトキシカルボニル)アミノ)-4-メトキシ-4-オキソブタン酸などのBoc保護アミノ酸誘導体は、ジペプチドの合成に使用されます。 これらのジペプチドは、より複雑なペプチドの構成要素として、またはそれ自体が生物活性化合物として、さまざまな用途があります .

イオン液体形成

この化合物は、アミノ酸ベースのイオン液体の作成に使用できます。 これらのイオン液体は、有機合成、特にペプチド結合形成で溶媒として使用するために適したユニークな特性を持っています .

材料科学

材料科学では、この化合物の誘導体は、材料の表面特性を変更するために使用できます。 これにより、材料の生体適合性が向上し、生体医用アプリケーションに適したものになります .

生体共役

2-((tert-ブトキシカルボニル)アミノ)-4-メトキシ-4-オキソブタン酸: は、ペプチドを蛍光色素や薬物などの他の分子に結合させる生体共役技術で使用できます。 これは、標的療法の開発において特に役立ちます .

構造生物学

この化合物は、構造生物学で、タンパク質の結晶化を支援するために使用されます。 タンパク質内のアミノ酸を修飾することにより、研究者は形成された結晶の質を向上させることができ、これはX線結晶学に不可欠です .

酵素阻害研究

研究者は、Boc保護アミノ酸を使用して、酵素-基質相互作用を研究します。 これらの化合物を基質に組み込むことにより、科学者は酵素の結合と触媒メカニズムを調べることができます .

作用機序

Target of Action

Compounds with similar structures, such as those containing the tert-butoxycarbonyl (boc) group, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s known that boc-protected amino acids, like this compound, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .

Biochemical Pathways

Boc-protected amino acids are commonly used in the synthesis of peptides . These peptides can be involved in various biological processes, depending on their sequence and structure.

Pharmacokinetics

It’s known that the solubility of boc-protected amino acids in various solvents can influence their bioavailability . For instance, Boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The use of boc-protected amino acids in peptide synthesis can result in peptides with various biological activities, depending on their sequence and structure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its removal during peptide synthesis . Additionally, the solvent used can influence the solubility of the compound and its reactivity .

特性

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399368 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856417-64-6 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)